molecular formula C7H9N3O2S2 B2930159 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid CAS No. 866042-02-6

2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid

Cat. No. B2930159
CAS RN: 866042-02-6
M. Wt: 231.29
InChI Key: GPRUEXOBASMNJD-UHFFFAOYSA-N
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Description

“2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid” is a chemical compound that has been studied for its potential urease inhibitory activities . It is a derivative of 1,3,4-thiadiazole .


Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiadiazole ring attached to an acetic acid molecule via a sulfanyl group . The thiadiazole ring also has an allylamino group attached to it .

Scientific Research Applications

Antinociceptive Agents

Compounds derived from 1,3,4-thiadiazole, such as “2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid”, have been studied for their potential as antinociceptive agents . These agents are designed to reduce sensitivity to painful stimuli without causing a loss of consciousness. They work by modulating nociceptive pathways in the nervous system and have been evaluated using various models, including tail-clip, hot-plate, and acetic acid-induced writhing tests .

Antimicrobial Activity

Another significant application is in the field of antimicrobial activity . Derivatives of 1,3,4-thiadiazole have been synthesized and tested against various microbial strains. The compounds have shown promising results against bacteria like E. coli, B. mycoides, and fungi such as C. albicans. This suggests potential for developing new antimicrobial agents that could be used to treat infections .

Mechanism of Action

Target of Action

Compounds containing 1,3,4-thiadiazole have been found to exhibit antibacterial activity

Mode of Action

The exact mode of action of 2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid is currently unknown. Other compounds containing 1,3,4-thiadiazole have been found to inhibit bacterial growth

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole structure have been associated with antimicrobial, antifungal, and antibacterial activities . This suggests that the compound may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.

Future Directions

The compound shows promise as a urease inhibitor, which could have potential applications in the treatment of infections caused by bacteria that rely on urease for survival . Further evaluation and research are needed to fully understand its potential .

properties

IUPAC Name

2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c1-2-3-8-6-9-10-7(14-6)13-4-5(11)12/h2H,1,3-4H2,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRUEXOBASMNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(S1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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